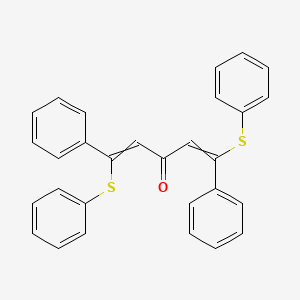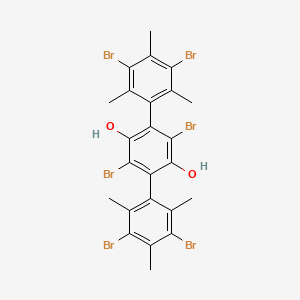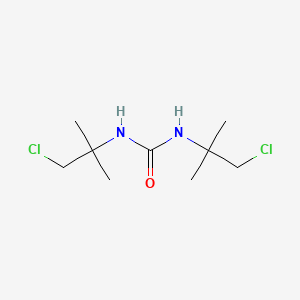
1,3-Bis(1-chloro-2-methylpropan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(1-chloro-2-methylpropan-2-yl)urea is a chemical compound with the molecular formula C9H18Cl2N2O It is characterized by the presence of two 1-chloro-2-methylpropan-2-yl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-chloro-2-methylpropan-2-yl)urea typically involves the reaction of 1-chloro-2-methylpropan-2-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1-chloro-2-methylpropan-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and urea derivatives.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of substituted urea derivatives.
Hydrolysis: Production of amine and urea derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
1,3-Bis(1-chloro-2-methylpropan-2-yl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(1-chloro-2-methylpropan-2-yl)urea involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(1-chloro-2-methylpropan-2-yl)guanidine
- 1,3-Bis(1-chloro-2-methylpropan-2-yl)thiourea
- 1,3-Bis(1-chloro-2-methylpropan-2-yl)carbamate
Uniqueness
1,3-Bis(1-chloro-2-methylpropan-2-yl)urea is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Properties
CAS No. |
13991-71-4 |
|---|---|
Molecular Formula |
C9H18Cl2N2O |
Molecular Weight |
241.16 g/mol |
IUPAC Name |
1,3-bis(1-chloro-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C9H18Cl2N2O/c1-8(2,5-10)12-7(14)13-9(3,4)6-11/h5-6H2,1-4H3,(H2,12,13,14) |
InChI Key |
XMGKJNXPMLOQAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)NC(=O)NC(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


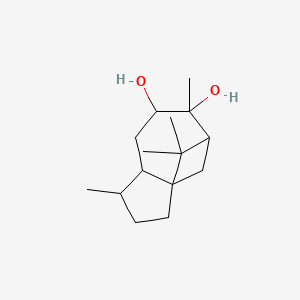
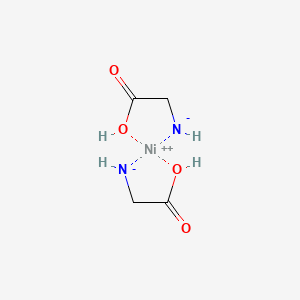
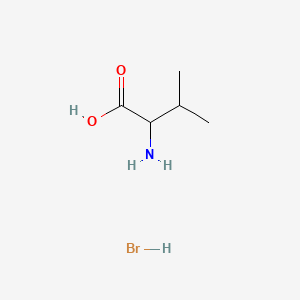

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)
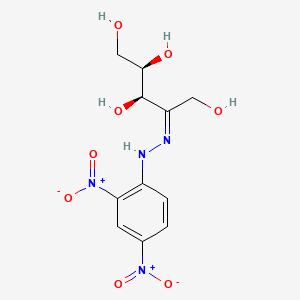
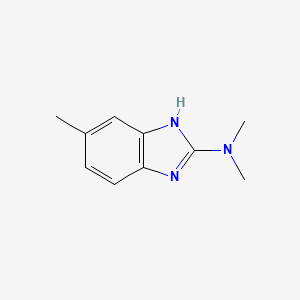

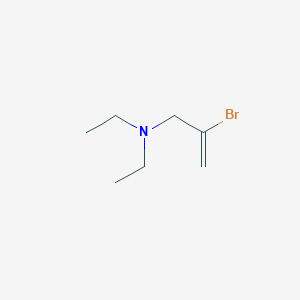
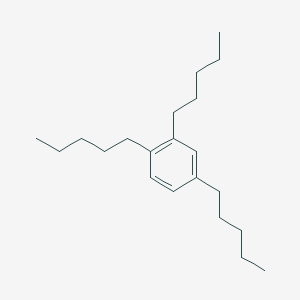
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)

